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  • Product: 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
  • CAS: 1354950-46-1

Core Science & Biosynthesis

Foundational

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride chemical structure and properties

An In-Depth Technical Guide to 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride Introduction 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a substituted aniline derivative of significant interest to the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

Introduction

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a substituted aniline derivative of significant interest to the chemical and pharmaceutical research communities. Its structure, featuring a reactive chloromethyl group and a tertiary aniline nitrogen, makes it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, potential applications, and essential safety information, tailored for researchers, scientists, and professionals in drug development. The inclusion of chlorine in molecular structures is a well-established strategy in medicinal chemistry, with over 250 FDA-approved drugs containing this halogen, highlighting the importance of chloro-containing intermediates.[1][2]

Chemical Structure and Identification

The molecular structure of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride consists of a benzene ring substituted with a chloromethyl group at the para-position (position 4) and an N-ethyl-N-methylamino group. The hydrochloride salt form enhances its stability and solubility in certain solvents.

Caption: 2D representation of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.

Table 1: Chemical Identifiers

IdentifierValueReference
CAS Number 1354950-46-1[3]
Molecular Formula C10H15Cl2N[3]
Molecular Weight 219.06 g/mol [3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related structures like 4-chloro-N-methylaniline.

Table 2: Estimated Physicochemical Properties

PropertyValueNotes
Purity >95%As per supplier data.[3]
Appearance Likely a solidBased on the hydrochloride salt form.
Melting Point Not available
Boiling Point Not availableThe related 4-chloro-N-methylaniline has a boiling point of 239 °C.[4][5]
Solubility Likely soluble in polar organic solventsAniline hydrochlorides generally exhibit good solubility in alcohols.
Stability Stable under recommended storage conditionsShould be stored in a tightly closed container in a dry and well-ventilated place.[6]

Synthesis and Purification

A plausible synthetic route for 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride would involve the chloromethylation of N-ethyl-N-methylaniline. This reaction is typically carried out using a source of formaldehyde, such as paraformaldehyde, and hydrochloric acid. It is important to note that chloromethylating agents can be carcinogenic and should be handled with extreme caution.[7]

synthesis_workflow reactant N-ethyl-N-methylaniline reaction Chloromethylation Reaction Vessel reactant->reaction reagents Paraformaldehyde (CH2O)n Concentrated HCl reagents->reaction product 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride reaction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.

Experimental Protocol: Chloromethylation of N-ethyl-N-methylaniline

This protocol is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place N-ethyl-N-methylaniline (1 equivalent).

  • Reagent Addition: Add a solution of paraformaldehyde (1.1 equivalents) in concentrated hydrochloric acid (2-3 equivalents) dropwise to the stirred aniline at a controlled temperature (e.g., 0-5 °C) using an ice bath.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture and pour it into ice-water. The product may precipitate as the hydrochloride salt.

  • Purification: Collect the crude product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/ether.

Applications in Research and Drug Development

Substituted anilines are fundamental building blocks in organic synthesis.[8] The presence of the reactive chloromethyl group in 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride allows for a variety of subsequent chemical transformations, making it a valuable intermediate.

  • Intermediate for Nucleophilic Substitution: The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various functional groups by reacting it with nucleophiles such as amines, thiols, cyanides, and alkoxides.

  • Synthesis of Biologically Active Molecules: As many pharmaceuticals contain an aniline or a substituted benzyl moiety, this compound can serve as a precursor in the synthesis of potential drug candidates.[1][2] The N,N-dialkylamino group is also a common feature in many bioactive compounds.

application_pathway start 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride reaction Nucleophilic Substitution (with Nu-) start->reaction product1 Pharmaceutical Precursors reaction->product1 product2 Functional Materials reaction->product2 product3 Agrochemicals reaction->product3

Caption: Role as a versatile chemical intermediate.

Safety and Handling

Based on safety data for closely related aniline derivatives, 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride should be handled as a hazardous substance.

Table 3: GHS Hazard Information (Inferred)

Hazard ClassHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.
Skin Sensitization H317: May cause an allergic skin reaction.
Carcinogenicity H350: May cause cancer.
Aquatic Hazard (Acute & Chronic) H410: Very toxic to aquatic life with long lasting effects.
Safe Handling and Storage
  • Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Handling: Avoid breathing dust and prevent contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up or in an area accessible only to qualified personnel.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a valuable chemical intermediate with significant potential in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science. Its utility stems from the presence of a reactive chloromethyl group that allows for diverse chemical modifications. Due to its potential toxicity, strict adherence to safety protocols during its handling, storage, and disposal is imperative. This guide provides a foundational understanding for researchers and developers working with this and related compounds.

References

  • Thoreauchem. 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride-1354950-46-1. [Link]

  • NextSDS. 4-chloro-N-ethylaniline hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. 4-(chloromethyl)-N,N-dimethylaniline hydrochloride — Chemical Substance Information. [Link]

  • NextSDS. 4-CHLORO-N-ETHYL-N-METHYLANILINE — Chemical Substance Information. [Link]

  • Chemspace. Understanding 4-Chloro-N-methylaniline: Properties, Applications, and Sourcing. [Link]

  • NIST. 4-Chloro-2-methylaniline hydrochloride. [Link]

  • PubChem. 4-chloro-3-ethyl-N-methylaniline. [Link]

  • Inxight Drugs. 4-CHLORO-N-METHYLANILINE. [Link]

  • mzCloud. 4 Chloro N methylaniline. [Link]

  • PubChem. 4-chloro-N-ethyl-N,3-dimethylaniline. [Link]

  • NextSDS. 4-Chloro-N-methylaniline hydrochloride — Chemical Substance Information. [Link]

  • LookChem. Cas 932-96-7,4-Chloro-N-methylaniline. [Link]

  • Organic Syntheses. CHLOROMETHYL METHYL ETHER AS A SOLUTION IN TOLUENE. [Link]

  • PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • PubChem. 4-Chloro-N-ethylbenzenamine. [Link]

  • Organic Syntheses. N-ETHYL-p-CHLOROANILINE. [Link]

  • PMC. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. [Link]

  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • Organic Chemistry Portal. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (CAS No. 1354950-46-1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, a substituted aniline derivative of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, a substituted aniline derivative of interest in synthetic chemistry and potentially in the development of pharmaceuticals and other bioactive molecules. This document delves into its chemical identity, synthesis, analytical characterization, and safety considerations, offering field-proven insights and methodologies.

Chemical Identity and Physicochemical Properties

4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a tertiary amine hydrochloride salt. The presence of a reactive chloromethyl group and a substituted aniline core makes it a versatile chemical intermediate.[1]

PropertyValueSource
CAS Number 1354950-46-1[1]
Molecular Formula C10H15Cl2N[1]
Molecular Weight 219.06 g/mol [1]
Purity >95% (typical)[1]
Appearance Predicted to be a solidInferred from similar hydrochloride salts
Solubility Predicted to be soluble in water and polar organic solventsInferred from structure
Boiling Point Not available (decomposes)Inferred from similar compounds
Melting Point Not available

Synthesis Pathway and Experimental Protocol

The synthesis of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride can be logically approached through a two-step process starting from N-ethyl-N-methylaniline. This involves an electrophilic aromatic substitution to introduce the chloromethyl group, followed by salt formation.

Proposed Synthesis Route: Electrophilic Chloromethylation

The primary synthetic route involves the chloromethylation of N-ethyl-N-methylaniline. This reaction typically utilizes formaldehyde and hydrogen chloride. The reaction proceeds via the in situ formation of a highly reactive electrophile, the chloromethyl cation (ClCH2+), which then attacks the electron-rich aromatic ring of the N-alkylated aniline. Due to the activating, ortho-, para-directing nature of the N-ethyl-N-methylamino group, the substitution is expected to occur predominantly at the para-position.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_purification Purification & Salt Formation cluster_product Final Product N_ethyl_N_methylaniline N-ethyl-N-methylaniline Reaction_Vessel Reaction Vessel (Chloromethylation) N_ethyl_N_methylaniline->Reaction_Vessel Formaldehyde Formaldehyde (HCHO) Formaldehyde->Reaction_Vessel HCl Hydrogen Chloride (HCl) HCl->Reaction_Vessel Free_Base 4-(chloromethyl)-N-ethyl-N-methylaniline (Free Base) Reaction_Vessel->Free_Base Electrophilic Aromatic Substitution Purification Purification (e.g., Chromatography) Free_Base->Purification Salt_Formation Salt Formation (HCl in ether) Purification->Salt_Formation Final_Product 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride Salt_Formation->Final_Product

Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Prophetic)

Materials:

  • N-ethyl-N-methylaniline

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous Diethyl Ether

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, combine N-ethyl-N-methylaniline (1 equivalent) and paraformaldehyde (1.2 equivalents).

  • Chloromethylation: Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (2 equivalents) under an inert atmosphere.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 4-(chloromethyl)-N-ethyl-N-methylaniline.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution until precipitation is complete.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride as a solid.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the structural confirmation and purity assessment of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of the synthesized compound. A reverse-phase method would be suitable for this analysis.

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection Sample->Injection Column C18 Reverse-Phase Column Injection->Column Detection UV Detection (e.g., 254 nm) Column->Detection Data Data Analysis (Purity Assessment) Detection->Data

A typical HPLC workflow for purity analysis.

Protocol for HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of the molecule. Based on the analysis of similar substituted anilines, the expected chemical shifts can be predicted.

  • ¹H NMR: Expect signals for the aromatic protons, the chloromethyl protons (likely a singlet around 4.5 ppm), the ethyl group protons (a quartet and a triplet), and the N-methyl protons (a singlet).

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the chloromethyl carbon, and the carbons of the ethyl and methyl groups attached to the nitrogen.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an approximate M+2 peak intensity of about one-third of the molecular ion peak.

Potential Applications

N-alkylated anilines are valuable intermediates in various industries.[2] The presence of the reactive chloromethyl group further enhances the synthetic utility of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, making it a potential building block for:

  • Pharmaceuticals: As a precursor for more complex molecules with potential biological activity.

  • Agrochemicals: In the synthesis of pesticides and herbicides.

  • Dyes and Pigments: As an intermediate in the production of various colorants.

Safety and Handling

Substituted anilines, particularly chlorinated ones, should be handled with care due to their potential toxicity.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicology: While specific toxicological data for this compound is not available, related chloroanilines are known to be toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

References

  • LookChem. (n.d.). Cas 932-96-7, 4-Chloro-N-methylaniline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

  • Supporting Information. (n.d.). N-monomethylation of amines using paraformaldehyde and H2.
  • Thoreauchem. (n.d.). 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride-1354950-46-1. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-ethyl-2-methylaniline. Retrieved from [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015). CHIMIA, 69(5), 295-298.
  • Cashman, J. R., & Ziegler, D. M. (1986). Asymmetric metabolic N-oxidation of N-ethyl-N-methylaniline by purified flavin-containing monooxygenase. Molecular Pharmacology, 29(2), 163-168.
  • Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. (n.d.).
  • Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline). (2019).
  • Google Patents. (n.d.). US3213148A - Chloromethylation.
  • PubChemLite. (n.d.). N-ethyl-n-methylaniline (C9H13N). Retrieved from [Link]

  • ResearchGate. (n.d.). -formylation and N-methylation of N-methylaniline catalyzed by.... Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Historical Synthesis of N-Methylacetanilide.
  • Google Patents. (n.d.). US3819709A - Synthesis of n-methylaniline.
  • Organic Syntheses Procedure. (n.d.). alcohol.
  • NextSDS. (n.d.). 4-CHLORO-N-ETHYL-N-METHYLANILINE — Chemical Substance Information. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Protocols using 4-(Chloromethyl)-N-ethyl-N-methylaniline Hydrochloride

Executive Summary 4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. It serves as a premier reagent for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a highly versatile, bifunctional building block widely utilized in medicinal chemistry and materials science. It serves as a premier reagent for introducing the para-(N-ethyl-N-methylamino)benzyl pharmacophore into target molecules. Because this compound contains both a highly electrophilic benzylic chloride and a potentially nucleophilic tertiary amine, its reactivity must be carefully managed. This application note provides researchers with the mechanistic insights, optimized parameters, and validated protocols required to execute high-yielding nucleophilic substitution reactions while suppressing unwanted polymerization.

Mechanistic Insights & Reactivity Profile

To master the use of this reagent, one must understand the causality behind its formulation and its behavior in solution.

The Dual Nature of the Hydrochloride Salt

The reagent is deliberately supplied as a hydrochloride salt to ensure shelf stability. In its free base form, the molecule possesses both an electrophile (the chloromethyl group) and a nucleophile (the tertiary amine). If left unprotonated in solution without a competing nucleophile, the molecules will undergo rapid intermolecular self-condensation, yielding quaternary ammonium oligomers and polymers [4]. Protonating the amine to form the HCl salt completely neutralizes its nucleophilicity and converts the amine into an electron-withdrawing group, which deactivates the benzylic carbon and prevents degradation.

Resonance-Stabilized Electrophilicity

During a reaction, a base is added to neutralize the HCl salt in situ. Once the free base is generated, the lone pair on the nitrogen becomes available. This N-ethyl-N-methyl group is a powerful electron-donating group (EDG). It pushes electron density into the aromatic ring via resonance, which exceptionally stabilizes the developing positive charge at the benzylic carbon. Consequently, the chloromethyl group becomes highly activated, favoring an SN​1 pathway or a very loose SN​2 transition state [1]. This allows for rapid substitution even with sterically hindered or moderately weak nucleophiles.

Reactivity Salt 4-(Chloromethyl)-N-ethyl- N-methylaniline HCl (Stable Salt) FreeBase Free Base Intermediate (Highly Reactive) Salt->FreeBase Base (-HCl) Product Target Substituted Product (Desired Pathway) FreeBase->Product + Target Nucleophile (Fast SN1/SN2) Polymer Quaternary Ammonium Oligomers (Side Reaction) FreeBase->Polymer No Nucleophile (Self-Condensation)

Reaction logic showing the equilibrium of the salt, target substitution, and polymerization risk.

General Considerations for Experimental Design

Designing a successful protocol requires manipulating the reaction environment to favor the target nucleophile over the reagent's own tertiary amine.

  • Order of Addition (Critical): Never neutralize the reagent before adding your target nucleophile. The HCl salt must be added dropwise or portion-wise to a pre-mixed solution containing both the target nucleophile and the base. This ensures that the moment the highly reactive free base is generated, it is immediately intercepted by the target nucleophile.

  • Base Selection: Use a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or an inorganic base like anhydrous Potassium Carbonate ( K2​CO3​ ). Triethylamine (TEA) can be used, but DIPEA is preferred due to its higher steric hindrance, which prevents it from acting as a competing nucleophile.

  • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal. They dissolve the free base and the nucleophile well while stabilizing the polar transition state of the substitution [2]. Avoid protic solvents (like methanol or water) unless specifically required, as they can lead to competitive solvolysis (yielding the benzyl alcohol derivative).

Quantitative Data & Parameter Optimization

The following table summarizes the optimized reaction parameters for substituting the chloromethyl group with various classes of nucleophiles.

Nucleophile ClassExample TargetPreferred BaseSolventTemp (°C)Time (h)Expected Yield
Secondary Amines Morpholine, PiperidineDIPEA (2.5 eq)MeCN0 → 252 - 485 - 95%
Primary Amines BenzylamineDIPEA (3.0 eq)MeCN / DMF254 - 675 - 85%
Thiols Thiophenol K2​CO3​ (2.0 eq)DMF0 → 251 - 290 - 98%
Phenols Substituted Phenols Cs2​CO3​ (2.0 eq)DMF606 - 1270 - 80%

Validated Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Benzylamines)

This protocol utilizes a secondary amine to prevent over-alkylation.

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the target secondary amine (1.1 equivalents) and DIPEA (2.5 equivalents) in anhydrous MeCN (0.2 M relative to the amine).

  • Cooling: Chill the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Dissolve 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (1.0 equivalent) in a minimal amount of anhydrous MeCN. Add this solution dropwise to the stirring reaction mixture over 15 minutes.

    • Self-Validating Checkpoint: You will likely observe the precipitation of DIPEA hydrochloride salts as a white cloudiness, confirming the successful deprotonation of the reagent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc, UV visualization).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ . The basic aqueous layer ensures all amines remain in their free base form, driving them into the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography.

Protocol B: S-Alkylation (Synthesis of Thioethers)

Thiols are exceptionally strong nucleophiles, allowing for rapid reactions at lower temperatures.

  • Preparation: Dissolve the target thiol (1.05 equivalents) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (2.0 equivalents) to the solution and stir for 15 minutes at room temperature to generate the highly nucleophilic thiolate anion.

  • Addition: Cool the mixture to 0 °C. Add 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (1.0 equivalent) portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Self-Validating Checkpoint: The reaction will often change color (typically darkening slightly) and inorganic salts ( KCl ) will precipitate.

  • Workup & Purification: Quench the reaction by pouring it into ice water (3x the reaction volume). Extract the aqueous mixture with Diethyl Ether or EtOAc. Wash the combined organic layers thoroughly with water (to remove DMF) and brine, dry, and concentrate.

Workflow Step1 1. Dissolve Target Nucleophile & Base in MeCN/DMF Step2 2. Dropwise Addition of HCl Salt Reagent at 0°C Step1->Step2 Step3 3. Warm to RT & Stir (Monitor via TLC) Step2->Step3 Step4 4. Quench & Aqueous Workup (Remove Amine Salts) Step3->Step4 Step5 5. Column Chromatography or Crystallization Step4->Step5

Step-by-step experimental workflow for nucleophilic substitution and subsequent purification.

Troubleshooting & Quality Control

  • Issue: High amounts of insoluble polymeric material observed.

    • Cause: The reagent was neutralized before the nucleophile was present, or the reagent was added too quickly, causing local concentration spikes of the free base.

    • Solution: Strictly adhere to the dropwise addition of the salt into the nucleophile/base mixture. Ensure vigorous stirring during addition.

  • Issue: Low yield of the target product; presence of benzyl alcohol derivative.

    • Cause: Adventitious water in the solvent led to competitive solvolysis. The highly stable benzylic carbocation reacts readily with water.

    • Solution: Use strictly anhydrous solvents and dry glassware. Ensure the reaction is kept under an inert atmosphere (Nitrogen or Argon).

  • Issue: Difficulty separating the product from unreacted secondary amine.

    • Cause: Similar Rf​ values on silica gel.

    • Solution: Utilize an acid-base extraction during workup. If the target product and the starting amine have sufficiently different pKa​ values, carefully adjusting the pH of the aqueous layer can selectively partition the compounds.

References

  • Characteristics of the SN1 Reaction Chemistry LibreTexts[Link]

  • Nucleophilic Substitution of Benzyl Halides with in Ammonium Acetate in Presence of Glycerol as Green Solvent Asian Journal of Chemistry[Link]

  • Blanc Chloromethylation Wikipedia, The Free Encyclopedia[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling & Troubleshooting 4-(Chloromethyl)-N-ethyl-N-methylaniline Hydrochloride

Welcome to the Technical Support Center. 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a highly versatile but chemically fragile bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a highly versatile but chemically fragile bifunctional building block. Because it contains both an electrophilic benzylic chloride and an electron-rich tertiary amine (when deprotonated), it is highly susceptible to two primary degradation pathways: moisture-driven hydrolysis and base-triggered self-polymerization.

This guide provides causality-driven troubleshooting, validated protocols, and structural insights to ensure the integrity of your material during complex drug development workflows.

Mechanistic Causality of Degradation (The "Why")

To successfully handle this compound, researchers must understand the intrinsic chemical tension within the molecule. The degradation of this reagent is driven by two competing vulnerabilities:

  • Moisture-Driven Hydrolysis: The benzylic carbon is highly activated by the aromatic ring. Exposure to ambient moisture leads to rapid SN​1/SN​2 hydrolysis, converting the reactive chloromethyl group into a dead-end hydroxymethyl group (benzyl alcohol) while liberating hydrochloric acid[1].

  • Friedel-Crafts Self-Alkylation (Polymerization): The N-ethyl-N-methyl group is a strong electron-donating group (EDG). In the free base form, this group pumps electron density into the aromatic ring, making it highly nucleophilic. The electrophilic chloromethyl group of one molecule will rapidly attack the activated ring of another, causing runaway intermolecular alkylation (polymerization)[2].

The Role of the Hydrochloride Salt: The hydrochloride salt acts as a chemical "safety lock." By protonating the nitrogen, the amine is converted into a strongly deactivating electron-withdrawing group (EWG). This deactivates the aromatic ring, preventing Friedel-Crafts self-alkylation and allowing the compound to be stored safely[3].

DegradationPathways Salt 4-(chloromethyl)-N-ethyl- N-methylaniline HCl (Stable Salt) Hydrolysis 4-(hydroxymethyl)-N-ethyl- N-methylaniline HCl (Hydrolyzed Impurity) Salt->Hydrolysis + H2O (Moisture) Ambient Exposure FreeBase Free Base Form (Highly Reactive Intermediate) Salt->FreeBase Loss of HCl / Exposure to Base Polymer Polymeric Diarylmethanes (Insoluble Dark Resin) FreeBase->Polymer Intermolecular Self-Alkylation

Degradation pathways of 4-(chloromethyl)-N-ethyl-N-methylaniline HCl via hydrolysis and deprotonation.

Troubleshooting FAQs

Q1: My reagent was originally a pale powder, but it has turned into a dark, insoluble, sticky resin. What happened? A1: This is the classic signature of base-triggered self-polymerization combined with oxidative degradation. If the hydrochloride salt is exposed to ambient basic vapors in the lab, or if the salt dissociates over time, the free base forms. Once the free base is present, the molecule rapidly polymerizes into diarylmethane oligomers[2]. Furthermore, exposed anilines are highly prone to photo-oxidation, which leads to the dark discoloration[4].

Q2: My downstream nucleophilic substitution failed. NMR shows a shift in the benzylic protons. How do I verify if hydrolysis occurred? A2: Benzyl chlorides are highly moisture sensitive. If water infiltrates your storage container or reaction solvent, the chloromethyl group hydrolyzes. You can self-validate the integrity of your starting material using 1H NMR before committing to a reaction. The benzylic CH2​ singlet for the intact chloride typically appears further downfield compared to the corresponding alcohol[2]. If your benzylic peak has shifted upfield, your reagent has hydrolyzed.

Q3: Can I neutralize the hydrochloride salt to isolate the free base before my coupling reaction? A3: Absolutely not. Isolating the free base of a highly activated chloromethyl aniline is a guaranteed path to total material loss via self-alkylation[2]. You must perform an in-situ freebasing (See Protocol B). By adding your target nucleophile to the suspension of the hydrochloride salt first, and then adding a sterically hindered base dropwise, the free base reacts instantly with the intended nucleophile rather than itself.

Diagnostic Data Presentation

Use the following table to visually and spectroscopically validate the integrity of your reagent before beginning complex synthetic workflows.

Chemical StateVisual AppearanceSolubility (in DCM/CHCl₃)Approx. 1H NMR Benzylic Shift ( CH2​ )Structural Integrity
Intact HCl Salt Pale/White crystalline powderPoor (Requires polar aprotic solvents)~4.60 - 4.80 ppm (Singlet)Optimal (Ready for use)
Hydrolyzed (Alcohol) Off-white to pale yellow powderPoor~4.40 - 4.50 ppm (Singlet/Doublet)Compromised (Dead-end)
Free Base (Transient) Colorless to yellow oilExcellent~4.55 - 4.60 ppm (Singlet)Unstable (Will polymerize)
Polymerized Resin Dark brown/black sticky resinInsoluble (Cross-linked network)Broad, unresolved multiplet peaksDestroyed (Discard)

Self-Validating Experimental Protocols

Protocol A: Moisture-Free Storage and Handling

To prevent hydrolysis and oxidation, the storage environment must be strictly controlled[1][4].

  • Storage Conditions: Store the intact hydrochloride salt at -20°C in a secondary desiccator cabinet or a sealed container containing active desiccant (e.g., Drierite).

  • Thermal Equilibration (Critical): Before opening the vial, allow it to warm completely to room temperature in a desiccator. Opening a cold vial will cause instant condensation of atmospheric moisture onto the powder, initiating rapid hydrolysis.

  • Inert Atmosphere: Always purge the headspace of the vial with dry Argon or Nitrogen before resealing.

Protocol B: In-Situ Freebasing and Nucleophilic Substitution

This protocol is designed to outcompete the self-alkylation pathway by ensuring the target nucleophile is present in excess before the reactive free base is generated.

InSituWorkflow Step1 1. Suspend HCl Salt (Anhydrous Aprotic Solvent) Step2 2. Add Target Nucleophile (e.g., Amine/Thiol) Step1->Step2 Step3 3. Dropwise Addition of Hindered Base (DIPEA) Step2->Step3 Step4 4. Immediate Coupling (Prevents Polymerization) Step3->Step4

Workflow for in-situ deprotonation and coupling to prevent self-alkylation of the free base.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Suspension: Add 1.0 equivalent of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride to the flask. Suspend in an anhydrous polar aprotic solvent (e.g., dry DMF or Acetonitrile). Note: The salt will not fully dissolve.

  • Nucleophile Addition: Add 1.2 to 1.5 equivalents of your target nucleophile (e.g., a secondary amine or thiol) to the suspension.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath to suppress the kinetics of side reactions.

  • In-Situ Deprotonation: Slowly add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise over 10 minutes.

    • Causality Note: DIPEA is sterically hindered; it will neutralize the HCl to generate the free base but is too bulky to act as a nucleophile itself. Because your target nucleophile is already present in the solution, the momentarily generated free base will undergo the desired SN​2 coupling before it has the chance to find another molecule of itself to polymerize.

  • Completion: Allow the reaction to slowly warm to room temperature and monitor via TLC or LC-MS until the benzylic chloride is consumed.

References

  • BENZYL CHLORIDE - CDC Stacks. Source: cdc.gov.
  • Benzyl-Chloride - Safety Data Sheet. Source: utsi.edu.
  • Stability issues and degradation of 4-(3-Chloro-4-fluorophenyl)aniline. Source: benchchem.com.
  • 3-(Bromomethyl)aniline | 130462-63-4. Source: benchchem.com.
  • 4-(Chloromethyl)aniline|CAS 65581-19-3. Source: benchchem.com.

Sources

Optimization

Technical Support Center: HPLC Method Development for 4-(chloromethyl)-N-ethyl-N-methylaniline Hydrochloride Impurities

Welcome to the technical support center for the HPLC analysis of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride and its related impurities. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, validation, and routine analysis. The information presented here is grounded in established scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.

I. Method Development Strategy: A Step-by-Step Guide

Developing a robust and reliable HPLC method for impurity profiling is a critical aspect of drug development.[1] The goal is to create a method that is specific, sensitive, and able to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products.[2]

Initial Assessment and Analyte Properties

Before beginning any experimental work, it is crucial to understand the physicochemical properties of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride and its potential impurities. This includes its structure, pKa, logP, and UV absorption characteristics. This information will guide the initial selection of the column, mobile phase, and detector settings.

Experimental Protocol: Initial Method Development
  • Column Selection: A C18 column is a common starting point for the analysis of moderately polar compounds like anilines.[3][4] Consider a column with dimensions such as 250 mm x 4.6 mm and a 5 µm particle size for good initial resolution and efficiency.[4][5]

  • Mobile Phase Selection:

    • Aqueous Phase (A): Start with a buffered aqueous solution to control the ionization of the analyte and any basic or acidic impurities. A phosphate buffer at a pH of around 3.0 is a good initial choice.[6]

    • Organic Phase (B): Acetonitrile is a common organic modifier due to its low UV cutoff and viscosity. Methanol can also be explored as it offers different selectivity.[4][5]

  • Initial Gradient: A generic gradient is employed to scout for the elution of the API and any major impurities. A typical starting gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Detection Wavelength: Based on the UV spectrum of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, select a wavelength that provides a good response for both the API and potential impurities. If the UV spectra of impurities are unknown, a photodiode array (PDA) detector is highly recommended to monitor a range of wavelengths.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are typical starting points.[7]

Method Optimization Workflow

The initial scouting run will provide valuable information about the retention of the API and the presence of any impurities. The next step is to optimize the method to achieve adequate resolution (Rs > 2) between all peaks of interest.[8]

Method_Optimization_Workflow A Initial Scouting Run B Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time A->B C Poor Resolution? B->C D Adjust Gradient Slope C->D Yes G Poor Peak Shape? C->G No D->B E Modify Organic Solvent (e.g., Acetonitrile to Methanol) D->E F Change Mobile Phase pH E->F F->B H Adjust pH or Buffer Strength G->H Yes K Method Suitable? G->K No H->B I Check for Column Overload H->I J Investigate Sample Solvent Effects I->J J->B K->C No L Proceed to Validation K->L Yes M End L->M

Caption: A logical workflow for HPLC method optimization.

II. Troubleshooting Guide

Even with a well-developed method, issues can arise during routine analysis. This section provides a question-and-answer guide to address common problems.

FAQs: Peak Shape Problems

Q1: Why are my peaks tailing?

A1: Peak tailing, where the back of the peak is drawn out, is a common issue. Potential causes and solutions include:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes like anilines, causing tailing.[9]

    • Solution: Use a mobile phase with a lower pH to protonate the analyte, reducing its interaction with silanols. Adding a competitive base, like triethylamine, to the mobile phase can also help. Alternatively, consider using a column with a more inert stationary phase.[9]

  • Column Overload: Injecting too much sample can lead to peak tailing.[9]

    • Solution: Reduce the injection volume or dilute the sample.[9][10]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[11]

Q2: What causes peak fronting?

A2: Peak fronting, where the front of the peak is sloped, is less common than tailing.[10]

  • Column Overload: This is the most frequent cause of peak fronting.[10][12]

    • Solution: Dilute the sample or decrease the injection volume.[10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including fronting.[11]

    • Solution: Prepare the sample in the initial mobile phase composition whenever possible.[11]

  • Low Column Temperature: Insufficient temperature can sometimes lead to fronting.[11]

    • Solution: Increase the column temperature.[11]

FAQs: Resolution and Retention Time Issues

Q3: My peaks are not well-resolved. How can I improve the separation?

A3: Poor resolution can lead to inaccurate quantification.[13] Several factors can be adjusted to improve peak separation:

  • Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.[14]

  • Adjust the Mobile Phase pH: Changing the pH can affect the retention of ionizable compounds, thereby improving resolution.[14]

  • Decrease the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[13][14]

  • Increase Column Length or Use a Smaller Particle Size Column: These changes can significantly increase the number of theoretical plates and thus improve resolution.[13]

Q4: The retention times of my peaks are shifting. What is the cause?

A4: Drifting retention times can compromise the reliability of your method.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic component can cause retention time shifts.[9]

    • Solution: Prepare fresh mobile phase and ensure the solvent bottles are properly sealed.[11]

  • Fluctuations in Column Temperature: Inconsistent column temperature can lead to variable retention times.[11]

    • Solution: Use a column oven to maintain a stable temperature.[11][14]

  • Column Equilibration: Insufficient column equilibration time between runs, especially with gradient methods, can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System Leaks: A leak in the HPLC system can cause a drop in pressure and a corresponding shift in retention times.[11]

    • Solution: Check all fittings for leaks and tighten or replace as necessary.[11]

III. Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating method.[15] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[15]

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.[6]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[6]

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.[6]

  • Photolytic Degradation: Expose the sample to UV light (as per ICH Q1B guidelines).[16]

After exposure, the samples are diluted and analyzed using the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[16]

Interpreting Forced Degradation Results

Forced_Degradation_Analysis A Perform Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) B Analyze Stressed Samples by HPLC A->B C Evaluate Chromatograms B->C D Are all degradation peaks resolved from the API peak? C->D E Method is Stability-Indicating D->E Yes F Optimize Method for Better Resolution D->F No G Perform Peak Purity Analysis (PDA) E->G F->B H Are all peaks spectrally pure? G->H I Co-elution Suspected H->I No J Proceed with Method Validation H->J Yes I->F

Caption: Workflow for analyzing forced degradation samples.

IV. Method Validation

Once the method is developed and optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][4]

Key Validation Parameters
Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the API. Peak purity of the API should pass.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the API.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.RSD ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.

V. References

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? [Link]

  • Crawford Scientific. (2022, March 9). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. [Link]

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]

  • Journal of Chemical and Pharmaceutical Research. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. [Link]

  • LCGC International. (2026, March 16). Developing Better HPLC Methods: Setting Expectations. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, August 1). CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. [Link]

  • Preprints.org. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. (2025, November 1). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS). [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. [Link]

  • National Pharmaceutical Regulatory Agency (NPRA). Analytical Method Validation & Common Problem 1. [Link]

  • Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • International Journal of Creative Research Thoughts. (2024, November 11). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]

  • Thoreauchem. 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride-1354950-46-1. [Link]

  • NextSDS. 4-CHLORO-N-ETHYL-N-METHYLANILINE — Chemical Substance Information. [Link]

  • International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • PubChemLite. 4-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN). [Link]

  • PMC. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. [Link]

  • International Journal of Trend in Scientific Research and Development. (2024, January 15). Development and Validation of a Novel Method for the Analysis of Impurities in Gemcitabine Hydrochloride Using RP-HPLC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Ethylaniline. [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Overcoming Steric Hindrance with 4-(Chloromethyl)-N-ethyl-N-methylaniline Hydrochloride

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the specific challenges of using 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride in your experiments, with a primary focus on overcoming steric hindrance.

Introduction: Understanding the Challenge

4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a valuable reagent in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry. Its benzylic chloride moiety is a reactive electrophile, while the substituted aniline provides a core structure found in many biologically active compounds. However, the ethyl and methyl groups on the nitrogen atom introduce significant steric bulk, which can impede the approach of nucleophiles to the electrophilic benzylic carbon. This "steric hindrance" is a common cause of low reaction yields, slow reaction rates, or complete reaction failure.[1][2][3]

This guide is designed to provide you with the foundational knowledge and practical, field-proven strategies to anticipate and overcome these steric challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride and what are its primary applications?

A1: 4-(Chloromethyl)-N-ethyl-N-methylaniline hydrochloride is a chemical compound with the formula C10H15Cl2N.[4] It features a chloromethyl group attached to an N-ethyl-N-methylaniline core. The hydrochloride salt form enhances its stability and handling properties. Its primary utility in research and drug development lies in its function as a building block for more complex molecules. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of this substituted aniline moiety into a larger molecular framework.[5][6]

Q2: What is steric hindrance and how does it specifically affect reactions with this compound?

A2: Steric hindrance is a phenomenon in chemistry where the rate of a chemical reaction is slowed down or prevented because of the physical bulk of substituents on the reacting molecules.[3][7] In the case of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, the N-ethyl and N-methyl groups create a crowded environment around the nitrogen atom and, to some extent, influence the accessibility of the nearby chloromethyl group. This can make it difficult for nucleophiles, especially bulky ones, to approach and attack the electrophilic carbon of the chloromethyl group in a typical SN2 reaction.[1][2] This can lead to slower reaction rates and lower yields.[8]

Q3: What are the initial signs that steric hindrance might be negatively impacting my reaction?

A3: Common indicators that steric hindrance is a problem in your reaction include:

  • Low or no product yield: Despite using appropriate stoichiometry and reaction times, you observe very little of your desired product.

  • Recovery of starting material: A significant amount of the 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride or your nucleophile is recovered unreacted.

  • Slow reaction progress: The reaction requires unusually long times to show any significant conversion to the product.

  • Formation of side products: Under forcing conditions (e.g., high temperatures), you may observe the formation of elimination products or other undesired side products.

Q4: Are there any specific safety precautions I should take when handling 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride?

A4: Yes, it is crucial to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use.[9][10][11][12] General precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[9][11]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[9][10][12]

  • Avoid Contact: Prevent contact with skin and eyes.[9][11] In case of contact, rinse the affected area thoroughly with water.[9][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11][12]

Troubleshooting Guides: Overcoming Steric Hindrance in Practice

This section provides detailed troubleshooting guides for common experimental issues encountered when using 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride.

Scenario 1: Low Yield in a Nucleophilic Substitution (SN2) Reaction

Question: I am attempting to perform a nucleophilic substitution reaction with a moderately bulky nucleophile and 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, but I am consistently getting low yields (<30%). How can I improve this?

Analysis: Low yields in SN2 reactions involving sterically hindered electrophiles are often due to a high activation energy barrier for the nucleophilic attack.[1][2] The bulky N-ethyl and N-methyl groups impede the backside attack required for an SN2 mechanism.[3] To improve the yield, we need to implement strategies that either increase the reactivity of the nucleophile or lower the energy of the transition state.

Troubleshooting Workflow

start Low Yield in SN2 Reaction solvent Optimize Solvent System start->solvent temp Increase Reaction Temperature solvent->temp solvent_details Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) solvent->solvent_details catalyst Employ a Catalyst temp->catalyst temp_details Gradually increase temperature (e.g., from room temp to 50-80 °C) temp->temp_details reagent Modify the Reagent catalyst->reagent catalyst_details Add a phase-transfer catalyst (e.g., TBAB) or a Lewis acid catalyst->catalyst_details reagent_details If possible, use a less hindered nucleophile or a more reactive electrophile (e.g., the iodo- analog) reagent->reagent_details

Caption: Troubleshooting workflow for low SN2 reaction yields.

Detailed Protocols & Explanations

1. Solvent Optimization: The Power of Polar Aprotic Solvents

  • Causality: Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are highly effective at solvating cations but poorly solvate anions (the nucleophile).[13][14] This leaves the nucleophile "naked" and more reactive, enhancing its ability to overcome the steric barrier.[13] In contrast, polar protic solvents (like water and alcohols) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[3][14]

  • Experimental Protocol:

    • Set up parallel reactions in different polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) under the same conditions (temperature, concentration, stoichiometry).

    • Monitor the reactions by a suitable analytical method (e.g., TLC, LC-MS) to determine the relative reaction rates and yields.

    • Select the solvent that provides the best results for further optimization.

SolventDielectric Constant (ε)General Observations
DMF 37Excellent for many SN2 reactions, good solvating power.
DMSO 47Highly polar, can significantly accelerate SN2 reactions.
Acetonitrile 37.5A good alternative, often easier to remove post-reaction.

2. Temperature Elevation: Providing the Necessary Activation Energy

  • Causality: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation energy barrier of the reaction.[8] This is particularly effective for sterically hindered reactions where the transition state is at a higher energy level.

  • Experimental Protocol:

    • Begin the reaction at a moderate temperature (e.g., 40-50 °C) and monitor its progress.

    • If the reaction is still slow, incrementally increase the temperature (e.g., in 10 °C intervals) while carefully monitoring for any signs of decomposition of starting materials or products.

    • A typical temperature range to explore for this substrate could be 50-100 °C, depending on the stability of the reactants.

3. Catalysis: Facilitating the Reaction Pathway

  • Causality:

    • Phase-Transfer Catalysts (PTCs): For reactions involving a solid-liquid or liquid-liquid biphasic system (e.g., an inorganic salt as the nucleophile in an organic solvent), a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile from the aqueous/solid phase into the organic phase, increasing its effective concentration and reactivity.

    • Lewis Acids: In some cases, a mild Lewis acid can coordinate to the chlorine atom, making it a better leaving group and thus lowering the activation energy of the substitution.

  • Experimental Protocol (PTC):

    • Add a catalytic amount (e.g., 1-10 mol%) of a suitable PTC (e.g., TBAB, 18-crown-6) to the reaction mixture.

    • Run the reaction under the previously optimized solvent and temperature conditions.

    • Compare the reaction rate and yield to the uncatalyzed reaction.

Scenario 2: Competing Elimination (E2) Reactions

Question: I am trying to perform a substitution reaction, but I am observing a significant amount of an elimination byproduct. How can I favor the substitution pathway?

Analysis: The chloromethyl group is on a primary carbon, which generally favors SN2 reactions. However, if the nucleophile is also a strong base, and particularly if it is sterically hindered itself, it may preferentially act as a base and abstract a proton from the benzylic position, leading to an E2 elimination product.[1][2] The key to favoring substitution is to enhance the nucleophilicity of the attacking species while minimizing its basicity.

Troubleshooting Workflow

start E2 Byproduct Formation nucleophile Select a Less Basic Nucleophile start->nucleophile temp Lower Reaction Temperature nucleophile->temp nucleophile_details Choose a nucleophile with lower pKaH (e.g., I⁻, Br⁻, N₃⁻) nucleophile->nucleophile_details base Use a Non-nucleophilic Base (if applicable) temp->base temp_details Lower temperatures generally favor SN2 over E2 reactions. temp->temp_details base_details If a base is required, use a sterically hindered, non-nucleophilic one (e.g., DBU, DIPEA) base->base_details

Caption: Workflow to minimize E2 elimination byproducts.

Detailed Protocols & Explanations

1. Choice of Nucleophile: Balancing Nucleophilicity and Basicity

  • Causality: Good nucleophiles that are weak bases are ideal for promoting SN2 reactions while minimizing E2. For example, halide ions (I⁻, Br⁻) and azide (N₃⁻) are excellent nucleophiles but relatively weak bases. Conversely, bulky alkoxides like potassium tert-butoxide are strong bases and will heavily favor elimination.

  • Experimental Protocol:

    • If your desired transformation allows, consider using a less basic nucleophile.

    • For example, if you are trying to form an ether with a bulky alkoxide, consider a two-step process: first, substitute the chloride with a better leaving group like iodide (using NaI in acetone - a Finkelstein reaction), and then react the more reactive iodo- intermediate with your alkoxide under milder conditions.

NucleophileNucleophilicityBasicityPreferred Reaction
I⁻, Br⁻, RS⁻StrongWeakSN2
N₃⁻, CN⁻StrongModerateSN2
RO⁻ (bulky)WeakStrongE2
OH⁻StrongStrongSN2/E2 Competition

2. Temperature Control: A Key Factor in Selectivity

  • Causality: Elimination reactions often have a higher activation energy than their competing substitution reactions. Therefore, by lowering the reaction temperature, you can disproportionately slow down the rate of the elimination reaction more than the substitution reaction, thus improving the SN2/E2 ratio.

  • Experimental Protocol:

    • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired SN2 pathway.

    • Start at room temperature or even 0 °C and allow the reaction to proceed for a longer duration.

    • Monitor the product ratio at different temperatures to find the optimal balance between reaction time and selectivity.

Concluding Remarks

Working with sterically hindered reagents like 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride requires a thoughtful and systematic approach to experimental design and troubleshooting. By understanding the underlying principles of steric hindrance and the factors that influence nucleophilic substitution reactions, researchers can effectively navigate the challenges and achieve their synthetic goals. The strategies outlined in this guide—solvent optimization, temperature control, and judicious choice of reagents and catalysts—provide a robust framework for overcoming the inherent steric barriers of this valuable synthetic building block.

References

  • Benchchem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Reactions with Diethyl 4-Bromobutylphosphonate.
  • Chan, D. M. T., & Buchwald, S. L. (2001). A practical catalytic method for the synthesis of sterically hindered anilines. RSC Publishing.
  • Pérez-Peralta, N., et al. (2022).
  • Hayami, J., et al. (1969). SN2 Reactions in Dipolar Aprotic Solvents. II. Direct Displacement Reactions of Substituted Benzyl Chlorides with Halide. CORE.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Benchchem. (n.d.). Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core.
  • Pérez-Peralta, N., et al. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A.
  • Gui, J., et al. (2016, September 27). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters.
  • Ashenhurst, J. (2011, July 18).
  • Benchchem. (n.d.). Navigating Steric Hindrance: A Comparative Guide to Alternatives for Mesitaldehyde in Organic Synthesis.
  • Old, D. W., et al. (2002, January 29). A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society.
  • Tanges, J. S., & Cramer, C. J. (2009, August 13). Steric effects and solvent effects on SN2 reactions. PubMed.
  • Huang, Y., & Wayner, D. D. M. (1995). Solvent Effect on the ET/SN2 Competition in the Reaction of a Radical Anion with Some Benzyl Bromides. Journal of the American Chemical Society.
  • Fisher Scientific. (2010, November 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • dos Santos, F. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • ThermoFisher. (2010, November 26). SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Understanding 4-Chloro-N-methylaniline: Properties, Applications, and Sourcing.
  • Vrána, J., et al. (2020, January 21). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Semantic Scholar.
  • Reddit. (2020, September 30). Steric Hindrance and Acidity.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.
  • NextSDS. (n.d.). 4-CHLORO-N-ETHYL-N-METHYLANILINE — Chemical Substance Information.
  • Quora. (2020, April 10). What is steric hindrance in understandable terms?.
  • Chen, C., et al. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV.
  • Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Inxight Drugs. (n.d.). 4-CHLORO-N-METHYLANILINE.
  • PubChemLite. (n.d.). 4-(chloromethyl)-n,n-dimethylaniline hydrochloride (C9H12ClN).
  • Thoreauchem. (n.d.). 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride-1354950-46-1.
  • Reddit. (2021, August 1). effect of steric hindrance on nucleophiles.
  • NIST. (n.d.). 4-Chloro-2-methylaniline hydrochloride.
  • ChemicalBook. (n.d.). 4-Chloro-N-methylaniline CAS#: 932-96-7.

Sources

Reference Data & Comparative Studies

Validation

Alkylation Efficiency Comparison Guide: 4-(Chloromethyl)-N-ethyl-N-methylaniline Hydrochloride vs. Standard Benzylic Reagents

As drug development increasingly relies on the precise installation of pharmacophores and solubilizing tags, selecting the optimal alkylating agent is critical. While unsubstituted benzyl chloride (BnCl) is a traditional...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on the precise installation of pharmacophores and solubilizing tags, selecting the optimal alkylating agent is critical. While unsubstituted benzyl chloride (BnCl) is a traditional staple, its limited reactivity often necessitates harsh conditions that are incompatible with sensitive substrates.

This guide provides an in-depth technical comparison of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (CEMA-HCl) against standard alternatives like BnCl and 4-methoxybenzyl chloride (PMB-Cl). By examining the fundamental electronic effects that drive benzylic reactivity, we will establish why CEMA-HCl is a superior reagent for mild, high-efficiency alkylations, and provide a self-validating protocol for its application.

Mechanistic Causality: The Role of the para-Dialkylamino Substituent

The alkylation efficiency of benzylic halides is fundamentally governed by the electronic nature of the aromatic ring substituents. Unsubstituted benzyl chloride typically undergoes nucleophilic substitution via a concerted SN​2 mechanism, requiring elevated temperatures and prolonged reaction times.

In contrast, introducing strong electron-donating groups (EDGs) at the para position fundamentally alters the transition state structure. According to comprehensive studies on the solvolysis and reactivity of ring-substituted benzyl chlorides [1], EDGs stabilize the developing positive charge at the benzylic carbon. The para-dialkylamino group in CEMA-HCl is one of the most potent resonance donors available.

As detailed in advanced mechanistic frameworks [2], the lone pair on the nitrogen atom delocalizes into the aromatic π -system, providing profound resonance stabilization to the benzylic carbocation. This shifts the reaction mechanism towards an SN​1 pathway (or a highly loose SN​2 transition state), drastically lowering the activation energy for carbon-halogen bond cleavage. Consequently, CEMA-HCl can achieve complete conversion at near-ambient temperatures, preserving delicate functional groups on the target nucleophile.

Mechanism Substrate Benzylic Chloride Derivative SN2 S_N2 Pathway (Unsubstituted BnCl) Substrate->SN2 Weak EDG / Neutral SN1 S_N1 Pathway (CEMA-HCl / PMB-Cl) Substrate->SN1 Strong EDG (p-NR2, p-OMe) Product Alkylated Product SN2->Product Concerted displacement Carbocation Stabilized Carbocation Intermediate SN1->Carbocation Rate-limiting ionization Carbocation->Product Fast nucleophilic attack

Reaction pathways for benzylic chlorides influenced by para-substituents.

Comparative Alkylation Efficiency Data

To objectively evaluate performance, we must look at the kinetic parameters and practical requirements of each reagent. The Hammett substituent constant ( σ+ ) serves as a reliable predictor of reactivity. The highly negative σ+ value for the dialkylamino group correlates with an exponential increase in the reaction rate compared to the unsubstituted baseline.

Table 1: Performance Comparison of Benzylic Alkylating Agents
ReagentSubstituent ( σ+ )Dominant MechanismRelative Reactivity ( krel​ )Typical Reaction TempEquivalents Required
Benzyl Chloride (BnCl) H (0.00) SN​2 1 (Baseline)60–80 °C1.5 – 2.0
4-Methoxybenzyl Chloride (PMB-Cl) p-OMe (-0.78)Borderline SN​1 / SN​2 ~ 103 25–40 °C1.1 – 1.2
CEMA-HCl p-N(Me)(Et) (~ -1.70) SN​1 > 105 0–25 °C1.05

Data Synthesis: The extreme reactivity of CEMA-HCl allows for near-stoichiometric usage (1.05 eq), minimizing post-reaction purification hurdles associated with removing excess alkylating agents. However, this high reactivity also means the free base is prone to self-polymerization, which is why it is commercially supplied and stored as a stable hydrochloride salt.

Self-Validating Experimental Protocol

Because CEMA-HCl is supplied as a salt, the protocol requires an in situ neutralization step. This methodology is designed as a self-validating system: each phase contains a diagnostic checkpoint to ensure the chemical logic holds true before proceeding.

Reagents & Materials
  • Substrate: Target amine, thiol, or alcohol (1.0 mmol)

  • Alkylating Agent: 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (1.05 mmol)

  • Base: K2​CO3​ or Cs2​CO3​ (2.5 mmol) - Excess base is required to both neutralize the HCl salt and deprotonate the nucleophile.

  • Solvent: Anhydrous DMF or Acetonitrile (5.0 mL)

Step-by-Step Methodology

Step 1: Nucleophile Activation & Reagent Neutralization

  • Charge a flame-dried flask with the target nucleophile (1.0 mmol) and the inorganic base (2.5 mmol) in anhydrous solvent (5.0 mL).

  • Stir at room temperature for 15 minutes to initiate nucleophile activation.

  • Lower the temperature to 0 °C using an ice bath.

  • Add CEMA-HCl (1.05 mmol) portion-wise over 5 minutes.

  • Causality: Adding the reagent at 0 °C suppresses any potential side reactions (like solvent attack or dimerization) during the transient phase where the CEMA free base is generated in situ.

Step 2: Alkylation & Kinetic Monitoring

  • Allow the reaction to slowly warm to room temperature (20–25 °C) over 1 hour.

  • Validation Checkpoint 1 (1 hour): Pull a 10 µL aliquot, quench in 500 µL of 1:1 H2​O :Acetonitrile, and analyze via LC-MS.

    • Self-Validation: You should observe the complete disappearance of the CEMA free base mass ( m/z 184.1) and the appearance of the desired product mass. If unreacted CEMA remains, the nucleophile is sterically hindered, and the temperature may be cautiously increased to 40 °C.

Step 3: Quench and Workup

  • Once LC-MS confirms >95% conversion, quench the reaction by adding 10 mL of saturated aqueous NH4​Cl .

  • Extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2: Perform crude 1H NMR.

    • Self-Validation: The benzylic protons of the product should appear as a sharp singlet (or AB quartet if chiral) between 3.5–4.5 ppm, shifted downfield from the starting CEMA-HCl benzylic protons (~4.6 ppm).

Workflow Prep 1. Reagent Addition Neutralize CEMA-HCl salt at 0°C Mix 2. Reaction Assembly Warm to RT in DMF/Base Prep->Mix Monitor 3. Kinetic Monitoring LC-MS Aliquot (Check m/z 184.1) Mix->Monitor Quench 4. Quench & Extract Aq. NH4Cl / EtOAc Monitor->Quench Purify 5. Purification & Validation Crude NMR & Chromatography Quench->Purify

Self-validating experimental workflow for alkylation using CEMA-HCl.

References

  • Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution Source: National Institutes of Health (NIH) URL:[Link]

  • Advanced Organic Chemistry: Part A: Structure and Mechanisms Source: uomustansiriyah.edu.iq URL:[Link]

Comparative

benchmarking 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride against other aniline derivatives

Benchmarking 4-(Chloromethyl)-N-ethyl-N-methylaniline Hydrochloride in Pharmacophore Synthesis In modern drug discovery, the rapid and efficient construction of N-substituted aniline pharmacophores is a critical bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(Chloromethyl)-N-ethyl-N-methylaniline Hydrochloride in Pharmacophore Synthesis

In modern drug discovery, the rapid and efficient construction of N-substituted aniline pharmacophores is a critical bottleneck. 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (CAS 1354950-46-1) has emerged as a highly specialized, bifunctional building block for these applications 1. This guide provides an objective benchmarking of this compound against traditional aniline derivatives, detailing the mechanistic causality behind its superior reactivity and providing self-validating protocols for its implementation in medicinal chemistry workflows.

Mechanistic Causality: The Quinone Iminium Advantage

The defining feature of 4-(chloromethyl)-N-ethyl-N-methylaniline is the synergistic relationship between the para-dialkylamino group and the benzylic chloride. Unlike unactivated benzyl chlorides, the nitrogen lone pair in this derivative strongly donates electron density into the aromatic ring. During nucleophilic substitution, this resonance delocalization stabilizes the developing positive charge at the benzylic carbon, transiently forming a highly electrophilic quinone iminium intermediate 2. This dramatically lowers the activation energy for both SN1 and SN2 pathways.

However, this extreme reactivity introduces a stability paradox: the free base form is prone to rapid self-polymerization, where the highly nucleophilic amine of one molecule attacks the highly electrophilic chloromethyl group of another. To circumvent this, the compound is supplied as a hydrochloride salt. Protonation of the amine sequesters the lone pair, eliminating resonance donation and preserving the integrity of the benzylic chloride during storage 3.

Mechanism A HCl Salt (Stable Storage) B Free Base (Active Form) A->B Mild Base C Quinone Iminium Intermediate B->C -Cl⁻ (Rate Limiting) D Nucleophilic Attack C->D Resonance E Target Pharmacophore D->E Rapid Coupling

Mechanistic pathway of nucleophilic substitution via quinone iminium intermediate.

Comparative Benchmarking Matrix

To objectively evaluate 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride, we must benchmark it against structurally related alternatives commonly used in organic synthesis. The data below synthesizes kinetic profiles and synthetic utility 4.

DerivativeStructural FeatureRelative Reactivity (SN2)Primary ApplicationStability / HandlingMajor Drawback
4-(chloromethyl)-N-ethyl-N-methylaniline HCl para-dialkylamine, HCl saltExtremely HighLipophilic pharmacophore attachmentExcellent (as salt); Poor (as free base)Requires precise stoichiometric base control
4-(Chloromethyl)aniline para-primary amineHighTyrosine kinase inhibitor synthesisModerate; prone to oligomerizationPrimary amine requires protection steps
2-(Chloromethyl)aniline ortho-primary amineHigh[4+2] annulations, heterocyclesModerate; moisture sensitiveOrtho-steric hindrance limits bulky nucleophiles
Benzyl Chloride UnsubstitutedBaseline (1x)General benzylationHigh; stable liquidSluggish reactivity; requires harsh heating

Self-Validating Experimental Protocol: N-Alkylation of Secondary Amines

To harness the reactivity of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride without triggering side reactions, the protocol must strictly control the rate of free-base generation. The following self-validating system ensures high-yield coupling.

Rationale for Reagent Selection:

  • Solvent (DMF) : A polar aprotic solvent is chosen to stabilize the highly polar transition state (quinone iminium) while avoiding solvolysis side-reactions common with protic solvents (e.g., methanol).

  • Base (Anhydrous K₂CO₃) : A heterogeneous, mild inorganic base is utilized. Its limited solubility in DMF ensures a slow, controlled release of the free base, preventing a spike in concentration that would lead to self-polymerization.

Step-by-Step Methodology:

  • Preparation : In an oven-dried flask under an inert atmosphere (N₂), dissolve the target secondary amine nucleophile (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition : Add finely powdered, anhydrous K₂CO₃ (3.0 equiv). Causality: 1.0 equiv is required to neutralize the HCl salt of the reagent, 1.0 equiv to neutralize the HCl generated during the coupling reaction, and 1.0 equiv serves as a kinetic excess to drive the reaction forward.

  • Electrophile Introduction : Cool the suspension to 0°C. Slowly add 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (1.1 equiv) in small portions over 15 minutes. Causality: Thermal control prevents runaway exothermic polymerization of the highly reactive intermediate.

  • Self-Validation (In-Process Control) : After 2 hours at room temperature, sample the reaction. Perform Thin-Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The protocol validates itself if: The highly UV-active starting material spot (Rf ~0.4) completely disappears, replaced by a single, distinct product spot. Failure state: If baseline streaking occurs, it indicates unwanted polymerization (the base was added too quickly or temperature control failed).

  • Workup : Quench the reaction with ice water to precipitate the product. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: Kinetics of the reaction of chloromethylated phenols with aniline and substituted anilines Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Product No. TH-C033881: 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride Source: Thoreauchem URL: [Link]

Sources

Validation

gas chromatography mass spectrometry validation for 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

Trace-Level GC-MS Validation for 4-(chloromethyl)-N-ethyl-N-methylaniline Hydrochloride: A Comparative Guide to ICH M7 Compliance Executive Summary The detection and quantification of 4-(chloromethyl)-N-ethyl-N-methylani...

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Author: BenchChem Technical Support Team. Date: April 2026

Trace-Level GC-MS Validation for 4-(chloromethyl)-N-ethyl-N-methylaniline Hydrochloride: A Comparative Guide to ICH M7 Compliance

Executive Summary

The detection and quantification of 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride—a highly reactive alkylating agent—presents a rigorous analytical challenge. Due to its electrophilic chloromethyl group, this compound is classified as a Potentially Mutagenic Impurity (PMI). Regulatory frameworks, specifically the ICH M7(R2) guideline [1], mandate that such DNA-reactive impurities be controlled at or below the Threshold of Toxicological Concern (TTC), often requiring parts-per-million (ppm) or parts-per-billion (ppb) sensitivity.

This guide objectively compares Single Quadrupole GC-MS with Triple Quadrupole GC-MS/MS for the trace analysis of this impurity, detailing the causality behind critical sample preparation choices and providing a self-validating, ICH Q2(R2)-compliant experimental protocol [2].

Part 1: The Analytical Challenge & Causality of Experimental Choices

Analyzing a reactive benzyl chloride derivative as a hydrochloride salt via Gas Chromatography-Mass Spectrometry (GC-MS) introduces a severe dual challenge:

  • Thermal Instability: The hydrochloride salt is non-volatile. Injecting it directly into a standard hot GC inlet (e.g., 250°C) causes immediate thermal decomposition and unpredictable self-alkylation.

  • Chemical Reactivity: To achieve volatility, the salt must be converted to its free base. However, the chloromethyl group is highly susceptible to aqueous hydrolysis, and the tertiary amine makes the molecule basic.

The Causality of the Solution: To circumvent degradation, the protocol must abandon standard direct dissolution. Instead, we employ a cold, biphasic liquid-liquid extraction (LLE) . By using a chilled, mild alkaline buffer (5% Na₂CO₃) and a non-polar aprotic solvent (Hexane) at 4°C, the HCl salt is neutralized. The volatile free base immediately partitions into the organic layer, kinetically halting aqueous hydrolysis. Furthermore, a Cold On-Column (COC) injection or a low-temperature splitless injection (150°C) is mandated to deposit the sample directly into the column, bypassing the thermal shock of a standard hot inlet.

Part 2: Technology Comparison: GC-MS (SIM) vs. GC-MS/MS (MRM)

For trace-level genotoxic impurity analysis, selecting the right mass spectrometry platform is critical. While Single Quadrupole GC-MS operating in Selected Ion Monitoring (SIM) mode is a common workhorse, it often fails to discriminate between the target analyte and co-eluting active pharmaceutical ingredient (API) matrix ions.

Triple Quadrupole GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode isolates the precursor ion (m/z 183) in the first quadrupole (Q1), fragments it, and monitors specific product ions in the third quadrupole (Q3). This effectively eliminates chemical noise, providing a superior signal-to-noise (S/N) ratio.

Table 1: Performance Comparison for 4-(chloromethyl)-N-ethyl-N-methylaniline

Performance ParameterSingle Quadrupole GC-MS (SIM)Triple Quadrupole GC-MS/MS (MRM)
Ionization Mode Electron Impact (EI), 70 eVElectron Impact (EI), 70 eV
Selectivity Moderate (High matrix interference)High (Precursor-to-Product transition)
Limit of Detection (LOD) 2.50 ppm0.05 ppm
Limit of Quantitation (LOQ) 8.00 ppm0.15 ppm
Linearity (R²) > 0.990 (10 - 100 ppm)> 0.999 (0.2 - 50 ppm)
Matrix Effect Significant baseline elevationNegligible
Precision (%RSD at LOQ) 12.5%3.2%

Part 3: Self-Validating Experimental Protocol (GC-MS/MS)

To ensure trustworthiness, this protocol integrates a self-validating system : the use of an isotopically labeled internal standard (4-(chloromethyl)-N-ethyl-N-methylaniline-d3). By spiking this standard into the matrix before extraction, any analyte loss due to hydrolysis, thermal degradation, or matrix-induced ion suppression is proportionally mirrored by the internal standard. The constant Analyte/IS ratio intrinsically validates the accuracy of every single injection.

Step 1: Sample Preparation (Cold Biphasic LLE)
  • Matrix Spiking: Weigh 100.0 mg of the API into a pre-chilled 15 mL centrifuge tube. Spike with 10 µL of the d3-Internal Standard (IS) solution (concentration calibrated to the TTC limit).

  • Neutralization & Extraction: Add 1.0 mL of ice-cold 5% Na₂CO₃ (aq) and immediately add 2.0 mL of ice-cold Hexane.

  • Partitioning: Vortex vigorously for 1 minute at 4°C to neutralize the HCl salt and drive the free base into the hexane layer.

  • Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Carefully transfer 1.0 mL of the upper organic (hexane) layer into a deactivated glass GC vial. Analyze immediately.

Step 2: GC-MS/MS Instrumental Parameters
  • Inlet: Cold On-Column (COC) or Splitless at 150°C (Deactivated single taper liner).

  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min).

  • MS/MS Transitions (MRM):

    • Target Quantifier: m/z 183 → 148 (Collision Energy: 15 eV)

    • Target Qualifier: m/z 183 → 118 (Collision Energy: 25 eV)

    • IS Quantifier: m/z 186 → 151 (Collision Energy: 15 eV)

Step 3: ICH Q2(R2) Validation Execution [2]
  • Specificity: Inject a blank matrix (API without the impurity). The chromatogram must show no interfering peaks (>30% of LOQ) at the retention time of the analyte.

  • Accuracy (Recovery): Spike API samples at 50%, 100%, and 150% of the calculated TTC limit. Acceptance criteria: 80% – 120% recovery after IS correction.

  • Precision (Repeatability): Prepare and analyze six independent replicates at the 100% TTC level. Acceptance criteria: Relative Standard Deviation (RSD) ≤ 10%.

Part 4: Mandatory Visualizations

Workflow A API Matrix + HCl Salt Impurity (+ d3-Internal Standard) B Cold Biphasic LLE (5% Na2CO3 / Hexane, 4°C) A->B Neutralize & Extract C Aqueous Layer (Discard API & Salts) B->C Phase Separation D Organic Layer (Free Base Impurity) B->D Phase Separation E GC-MS/MS Analysis (Cold On-Column Injection) D->E Direct Analysis

Sample Preparation Workflow & Degradation Mitigation

Fragmentation A Precursor Ion[M]+ m/z 183 (Intact Free Base) B Collision Induced Dissociation (Argon Gas, 15 eV) A->B Q1 Isolation C Quantifier Ion m/z 148 [M - Cl]+ B->C Q2 Fragmentation D Qualifier Ion m/z 118 [M - Cl - C2H6]+ B->D Q2 Fragmentation

GC-MS/MS MRM Fragmentation & Logical Ion Transitions

References

  • Title: M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

Comprehensive Safety and Operational Guide: Handling 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in molecular causality. When handling highly reactive intermediates like 4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride (CAS: 1354950-46-1) [1], understanding why a chemical behaves the way it does is the first line of defense. This guide provides drug development professionals with a self-validating, mechanistically grounded framework for the safe handling, transfer, and disposal of this potent compound.

Mechanistic Hazard Profile: The "Why" Behind the Risk

To design an effective safety protocol, we must first deconstruct the molecule's reactivity. This compound presents a dual-hazard profile:

  • Potent Electrophile (Alkylating Agent): The chloromethyl group (a benzyl chloride derivative) is highly susceptible to nucleophilic substitution ( SN​2 ) reactions[2]. In a biological context, it acts as a non-specific alkylating agent, covalently binding to nucleophilic centers (such as amino, sulfhydryl, and imidazole groups) on cellular proteins and DNA[3]. This mechanism is responsible for its severe toxicity, skin sensitization, and potential mutagenic effects[3][4].

  • Hygroscopic Hydrochloride Salt: As an HCl salt, the compound is highly water-soluble. If airborne dust contacts the mucosal membranes of the eyes or respiratory tract, it rapidly dissolves and hydrolyzes, releasing localized hydrochloric acid and causing immediate, severe burns[5].

Quantitative Hazard Classification Based on chemical analogs such as 4-(chloromethyl)-N,N-dimethylaniline hydrochloride (CAS: 1703-47-5) and 3-(chloromethyl)aniline hydrochloride, the following GHS classifications apply[5][6]:

GHS Hazard ClassCategoryHazard Statement (Code)Mechanistic Implication
Acute Toxicity (Oral/Dermal/Inhalation)Category 4H302, H312, H332Systemic distribution of the alkylating pharmacophore upon absorption.
Skin Corrosion/Irritation Category 2 / 1BH315 / H314Localized HCl release upon contact with dermal moisture; protein alkylation.
Serious Eye Damage Category 1H318Rapid hydrolysis in corneal fluid causing irreversible tissue damage.
STOT SE (Single Exposure)Category 3H335, H336Aerosolized powder directly alkylates respiratory epithelium.

Defensive Posture: The PPE Matrix

Standard laboratory attire is insufficient for handling potent alkylating agents. Every piece of Personal Protective Equipment (PPE) must be selected based on the compound's physical state (fine, static-prone powder) and chemical reactivity.

PPE CategorySpecificationCausality & Justification
Eye/Face Unvented chemical splash goggles + Full face shieldHydrochloride salts dissolve rapidly in corneal moisture. Unvented goggles prevent fine dust ingress, while the shield protects against solvent splash during solubilization.
Hand Protection Double-gloving: Inner Nitrile (0.11mm) + Outer Butyl RubberChlorinated organics can permeate thin latex/nitrile over time. The dual-layer creates a breakthrough buffer; the outer layer resists the lipophilic free-base, while the inner protects against the salt.
Body Protection Tyvek® suit or impermeable lab apron over a standard coatPrevents microscopic dust accumulation on woven cotton fabrics, which can cause delayed dermal alkylation and sensitization.
Respiratory NIOSH N100/P100 particulate respirator or PAPRPrevents inhalation of aerosolized particulates. The chloromethyl group is a severe respiratory irritant and suspected mutagen[3][5].

Operational Workflow: Step-by-Step Handling Protocol

Because the hydrochloride salt is a crystalline powder that easily holds a static charge, standard weighing techniques can cause the powder to aerosolize. The following self-validating protocol minimizes open-air exposure.

Step 1: Environmental Preparation

  • Verify fume hood face velocity is between 80–100 fpm.

  • Line the working surface with chemical-absorbent bench paper (polyethylene backing down) to catch micro-spills.

  • Purge the hood of unnecessary equipment to ensure laminar airflow.

Step 2: Anti-Static Weighing

  • Use an anti-static gun (e.g., Zerostat) on the weighing enclosure and the source bottle to neutralize static charges.

  • Use a grounded, anti-static micro-spatula. Causality: Static repulsion causes fine hydrochloride salts to "jump" and aerosolize, creating an inhalation hazard.

Step 3: Closed-System Transfer

  • Weigh the material directly into a pre-tared, septum-capped reaction vial.

  • Seal the vial inside the balance enclosure before transferring it back to the main fume hood workspace.

Step 4: In-Situ Solubilization

  • Do not open the vial to add solvent. Instead, inject the required anhydrous solvent (e.g., DMF, DCM, or THF) via a syringe directly through the septum.

  • Provide an inert atmosphere (Nitrogen or Argon) via a secondary needle to prevent ambient moisture from hydrolyzing the chloromethyl group.

Workflow A 1. Fume Hood Prep Verify Flow & Absorbent Pads B 2. PPE Donning Double Gloves, Respirator, Shield A->B C 3. Anti-Static Weighing Minimize Aerosolization B->C D 4. Closed Transfer Septum-Capped Vials C->D E 5. In-Situ Solubilization Syringe Injection D->E

Caption: Operational workflow for handling highly reactive chloromethyl aniline derivatives.

Spill Decontamination and Chemical Quenching

If a spill occurs, simply wiping up the powder is a critical failure. The compound remains an active alkylating agent on the wipe and in the trash[2]. It must be chemically deactivated (quenched) via nucleophilic substitution.

The Quenching Mechanism: We utilize a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Thiosulfate is a strong, "soft" nucleophile that rapidly attacks the electrophilic chloromethyl carbon, displacing the chloride ion. This converts the toxic alkylating agent into a harmless, water-soluble Bunte salt.

Quenching Agent 4-(chloromethyl)-N-ethyl- N-methylaniline HCl (Potent Electrophile) Nucleophile Biological Nucleophiles (DNA/Proteins) Agent->Nucleophile Unprotected Exposure Quencher 10% Na2S2O3 (Thiosulfate Solution) Agent->Quencher Chemical Quenching Tox Alkylation Damage (Burns/Mutagenesis) Nucleophile->Tox Safe Bunte Salt (Water-Soluble, Inert) Quencher->Safe

Caption: Mechanism of toxicity via alkylation and chemical quenching using sodium thiosulfate.

Step-by-Step Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is pulled down to the lowest workable level.

  • Contain: Carefully cover the spilled powder with absorbent bench paper or inert absorbent granules to prevent aerosolization.

  • Quench: Slowly pour 10% Sodium Thiosulfate solution over the absorbent material, working from the outside of the spill toward the center.

  • Incubate: Allow the mixture to sit for a minimum of 30 minutes. This provides the activation energy and time required for the SN​2 reaction to reach completion.

  • Clean: Wipe up the neutralized liquid, wash the surface with 1M NaOH (to neutralize any residual HCl), followed by soap and water.

Waste Segregation and Disposal Plan

Improper disposal of alkylating agents poses severe risks to downstream environmental services personnel.

  • Solid Waste: All contaminated consumables (gloves, bench paper, empty vials) must be placed in a dedicated, clearly labeled "Toxic Organics / Alkylating Agents" solid waste bin. Do not mix with general lab trash.

  • Liquid Waste: Reaction mother liquors and quenching solutions must be collected in halogenated organic waste carboys. Ensure the pH of the waste is adjusted to neutral (pH 7-8) before sealing the carboy, as highly acidic solutions can pressurize the container.

  • Final Destruction: Waste must be handed over to a certified hazardous waste contractor for high-temperature incineration, which completely destroys the carbon-chlorine bonds.

References

  • 4-(chloromethyl)-N,N-dimethylaniline hydrochloride — Chemical Substance Information, nextsds.com,[Link]

  • 3-(Chloromethyl)aniline hydrochloride | C7H9Cl2N | CID 66630476 - PubChem, nih.gov,[Link]

  • Synthesis and Cytotoxicity of 5-Amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2- dihydro-3H-benz[e]indole (Amino-seco-CBI-TMI) and Related 5-Alkylamino Analogues: New DNA Minor Groove Alkylating Agents - ACS Publications, acs.org,[Link]

  • Industrial Uses of Chloromethyl Ethyl Ether - Periodical by Knowde, knowde.com,[Link]

Sources

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4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
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4-(chloromethyl)-N-ethyl-N-methylaniline hydrochloride
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